molecular formula C14H15Cl2NO3 B2513451 ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 2411246-64-3

ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2513451
CAS No.: 2411246-64-3
M. Wt: 316.18
InChI Key: OWEJGSDGKSXQNA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chloroacetamido group and an indene carboxylate moiety. The presence of chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromoacetyl bromide . The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-2-(2-chloroacetamido)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene core, which imparts distinct chemical and biological properties. The presence of both chloroacetamido and ethyl carboxylate groups further enhances its versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-20-13(19)14(17-12(18)8-15)6-9-3-4-11(16)5-10(9)7-14/h3-5H,2,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEJGSDGKSXQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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